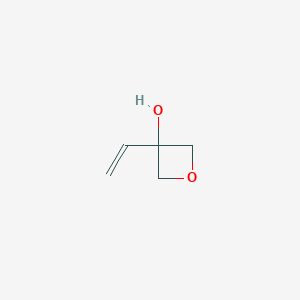

3-Vinyloxetan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTNICKAXISCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703904 | |

| Record name | 3-Ethenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-07-2 | |

| Record name | 3-Ethenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Vinyloxetan-3-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of bioactive molecules, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the synthesis of 3-vinyloxetan-3-ol, a versatile building block for the introduction of the oxetane moiety and a reactive vinyl group for further chemical transformations. The primary focus is on the nucleophilic addition of a vinyl Grignard reagent to oxetan-3-one, a robust and scalable synthetic route. This document delves into the mechanistic underpinnings of the key reaction steps, provides detailed experimental protocols for the synthesis of the precursor and the final product, and offers insights into characterization, purification, and potential challenges.

Introduction: The Strategic Value of Oxetanes in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for optimizing pharmacological profiles. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1] Its unique combination of properties, including a high dipole moment, the ability to act as a hydrogen bond acceptor, and its compact, three-dimensional structure, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] The introduction of an oxetane moiety can lead to improved aqueous solubility, reduced metabolic degradation, and favorable conformational constraints, all of which are critical parameters in drug design.[1]

This compound, the subject of this guide, is a particularly valuable derivative. The tertiary alcohol and the vinyl group offer orthogonal handles for further synthetic diversification, enabling the construction of complex molecular architectures.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence:

-

Synthesis of the Key Precursor: Oxetan-3-one.

-

Nucleophilic Addition of a Vinyl Grignard Reagent.

This approach is favored for its reliability and the commercial availability of the necessary starting materials.

Synthesis of Oxetan-3-one: The Gateway to 3-Substituted Oxetanes

The availability of high-quality oxetan-3-one is paramount for the successful synthesis of this compound. While several methods for its preparation have been reported, a practical and efficient one-step synthesis from readily available propargylic alcohols catalyzed by gold has been developed.[2][3][4] This method avoids the use of hazardous reagents like diazo ketones, which were employed in earlier multi-step syntheses.[2][4]

An alternative and scalable route involves the oxidation of oxetan-3-ol.[5]

Diagrammatic Overview of the Synthetic Pathway:

Caption: Overall synthetic strategy for this compound.

The Grignard Reaction: Forging the Carbon-Carbon Bond

The cornerstone of this synthesis is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[6] In this step, the nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. This is followed by an acidic workup to protonate the resulting magnesium alkoxide and yield the desired tertiary alcohol.[6]

Mechanistic Insights:

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the vinyl carbon strongly nucleophilic. This nucleophile readily attacks the carbonyl carbon of oxetan-3-one, which is activated by the electron-withdrawing nature of the oxygen atom.

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving Grignard reagents must be carried out under strictly anhydrous conditions, as they are highly reactive towards water. Glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Oxetan-3-one

This protocol is adapted from the gold-catalyzed synthesis from propargylic alcohols.[2][3][4]

Materials:

-

Propargyl alcohol

-

Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf)

-

Oxidant (e.g., N-Oxide)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the gold(I) catalyst and the silver salt.

-

Add anhydrous dichloromethane and stir the mixture for 10-15 minutes at room temperature.

-

Add the oxidant to the reaction mixture.

-

Slowly add a solution of propargyl alcohol in anhydrous dichloromethane to the flask via a syringe pump over several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure adapted from general methods for Grignard reactions with ketones.[7]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl bromide solution to initiate the reaction (indicated by bubbling and a color change).

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Oxetan-3-one:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

-

Prepare a solution of oxetan-3-one in anhydrous THF.

-

Add the oxetan-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Quantitative Data Summary:

| Parameter | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | (Predicted) ~60-70 °C at reduced pressure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Spectroscopic Data (Predicted):

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Vinyl Protons | ~6.0-6.2 | dd | J = ~17, ~11 | -CH=CH₂ |

| ~5.3-5.5 | d | J = ~17 | -CH=CH H (trans) | |

| ~5.1-5.3 | d | J = ~11 | -CH=CHH (cis) | |

| Oxetane Protons | ~4.6-4.8 | m | -CH ₂-O- | |

| Hydroxyl Proton | ~2.0-3.0 | br s | -OH |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| Vinyl Carbons | ~138-142 | -C H=CH₂ |

| ~112-116 | -CH=C H₂ | |

| Oxetane Carbons | ~78-82 | -C H₂-O- |

| ~75-79 | C -OH |

Troubleshooting and Causality

| Problem | Potential Cause | Recommended Solution |

| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Ensure all glassware is rigorously dried and anhydrous solvents are used. |

| Low yield of the desired product. | Incomplete formation of the Grignard reagent; side reactions (e.g., Wurtz coupling); inefficient quenching or workup. | Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the ketone. Maintain a low reaction temperature during the addition of oxetan-3-one. Use a saturated ammonium chloride solution for quenching to minimize side reactions with the product. |

| Formation of a significant amount of biphenyl (from vinyl bromide). | High local concentration of vinyl bromide during Grignard formation. | Add the vinyl bromide solution slowly and maintain a steady reflux to ensure it reacts with the magnesium as it is added. |

| Difficulty in purifying the product. | Presence of unreacted starting material or side products with similar polarity. | Optimize the stoichiometry of the reactants. Employ careful flash column chromatography with a shallow solvent gradient for better separation. |

Conclusion and Future Perspectives

The synthesis of this compound via the Grignard reaction of vinylmagnesium bromide with oxetan-3-one is a reliable and scalable method for accessing this valuable building block. The strategic importance of the oxetane motif in drug discovery underscores the utility of robust synthetic routes to functionalized oxetanes. The presence of both a hydroxyl and a vinyl group in this compound opens up a wide array of possibilities for further chemical modifications, making it a key intermediate for the synthesis of novel and complex molecules with potential therapeutic applications. Future work in this area may focus on the development of enantioselective methods for the synthesis of chiral 3-substituted-3-hydroxyoxetanes and the exploration of the reactivity of the vinyl group in various transformations.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Oxetanone(6704-31-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Introduction: The Structural Elucidation of a Novel Oxetane Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Vinyloxetan-2-ol

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise characterization of novel chemical entities is the bedrock upon which all subsequent discovery is built. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in medicinal chemistry. Its unique structural and electronic properties—acting as a polar, metabolically stable, and non-classical hydrogen bond acceptor—can confer significant advantages in drug candidates, improving properties like solubility and metabolic stability.[1][2][3]

This guide focuses on a specific, multifunctional derivative: 3-vinyloxetan-2-ol . The presence of a strained oxetane ring, a secondary alcohol, and a vinyl group within a compact structure presents a unique spectroscopic challenge and opportunity. Understanding its spectral signature is paramount for reaction monitoring, purity assessment, and establishing its identity.

As a Senior Application Scientist, my objective is not merely to present data but to provide a validated framework for its interpretation. This document is structured to guide you through the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-vinyloxetan-2-ol. We will explore the causal relationships between molecular structure and spectral output, detail the protocols for data acquisition, and ground our analysis in authoritative principles.

Part 1: ¹H NMR Spectroscopy - Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the connectivity between them (spin-spin coupling).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-vinyloxetan-2-ol is a composite of signals from the oxetane ring, the vinyl group, and the alcohol. The protons on the carbon adjacent to the ether oxygen (C4) and the hydroxyl-bearing carbon (C2) are expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atoms.[4][5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Hₐ (Vinyl) | 5.8 - 6.0 | ddd (doublet of doublet of doublets) | 1H | Vinylic proton, deshielded. Coupled to Hь (trans), Hc (cis), and Hd (allylic).[4][6] |

| Hь (Vinyl) | 5.2 - 5.4 | dd (doublet of doublets) | 1H | Vinylic proton, trans to Hₐ. Experiences strong trans-coupling and weaker geminal coupling to Hc.[7] |

| Hc (Vinyl) | 5.1 - 5.3 | dd (doublet of doublets) | 1H | Vinylic proton, cis to Hₐ. Experiences cis-coupling and weaker geminal coupling to Hь.[7] |

| H₂ (Oxetane) | 4.8 - 5.0 | d (doublet) or t (triplet) | 1H | Methine proton on carbon bearing the hydroxyl group (C2). Deshielded by both the ring oxygen and the hydroxyl group. Coupled to protons on C4. |

| H₄ (Oxetane) | 4.5 - 4.8 | m (multiplet) | 2H | Methylene protons on C4. Deshielded by the ring oxygen. They are diastereotopic and will likely show complex coupling with each other and with H₂.[5] |

| H₃ (Oxetane) | 3.0 - 3.4 | m (multiplet) | 1H | Methine proton on C3, coupled to the vinyl group and the oxetane protons. Shifted downfield due to allylic position and ring strain. |

| -OH | 2.0 - 5.0 | br s (broad singlet) | 1H | Hydroxyl proton. Chemical shift is highly variable and depends on concentration, solvent, and temperature. Often appears as a broad signal due to hydrogen bonding and chemical exchange.[8][9] |

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of purified 3-vinyloxetan-2-ol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ can be useful for clearly observing the -OH proton signal without exchange.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

-

Visualization: Spin-Spin Coupling Network

This diagram illustrates the expected coupling relationships between the protons in 3-vinyloxetan-2-ol.

Caption: Predicted ¹H-¹H spin-spin coupling network for 3-vinyloxetan-2-ol.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Since each chemically non-equivalent carbon atom typically produces a distinct signal, a ¹³C NMR spectrum is a powerful tool for confirming the number of unique carbons and identifying their functional roles.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like oxygen are found significantly downfield.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₂ (CH-OH) | 95 - 105 | Highly deshielded due to being bonded to two oxygen atoms (ring ether and hydroxyl group). |

| C₄ (CH₂-O) | 70 - 80 | Deshielded by the adjacent ring oxygen atom.[5] |

| C₃ (CH-Vinyl) | 45 - 55 | Aliphatic carbon within a strained ring, shifted by the attached vinyl group. |

| C₅ (=CH-) | 135 - 145 | sp² hybridized carbon of the vinyl group, alpha to the ring. |

| C₆ (=CH₂) | 115 - 125 | Terminal sp² hybridized carbon of the vinyl group. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation:

-

A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent.

-

-

Instrument Setup:

-

Lock and shim the spectrometer as described for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to appear as sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

A large number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

-

-

Advanced Techniques (DEPT):

-

To differentiate between CH, CH₂, and CH₃ groups, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

-

DEPT-90: Shows signals only for CH carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra. This is invaluable for unambiguous signal assignment.

-

Visualization: Workflow for ¹³C NMR Analysis

Caption: Workflow for comprehensive ¹³C NMR spectral assignment using DEPT experiments.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data

The IR spectrum of 3-vinyloxetan-2-ol will be dominated by features from the hydroxyl, alkene, and ether functionalities.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity / Shape | Vibrational Mode |

| Alcohol (O-H) | 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded)[8][10][11] |

| Vinyl (=C-H) | 3050 - 3100 | Medium | sp² C-H Stretch[12] |

| Alkane (-C-H) | 2850 - 3000 | Medium-Strong | sp³ C-H Stretch |

| Alkene (C=C) | 1640 - 1680 | Medium, Sharp | C=C Stretch[12] |

| Alcohol (C-O) | 1050 - 1150 | Strong | C-O Stretch (Secondary alcohol)[11][13] |

| Ether (C-O) | 1050 - 1150 | Strong | C-O-C Asymmetric Stretch (Cyclic ether)[5][13] |

Note: The C-O stretching region will likely show a strong, possibly broad, absorption band resulting from the overlap of the alcohol and ether C-O stretches.[14]

Experimental Protocol: IR Data Acquisition (Thin Film)

-

Sample Preparation:

-

Place one or two drops of the neat liquid sample of 3-vinyloxetan-2-ol onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Ensure the plates are clean and dry before use, as water shows a strong O-H absorption.

-

-

Data Acquisition (FTIR Spectrometer):

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Label the major absorption peaks (in cm⁻¹) and assign them to the corresponding functional groups.

-

Pay close attention to the fingerprint region (< 1500 cm⁻¹) for more complex vibrational modes that are unique to the molecule's overall structure.

-

Visualization: Correlating Functional Groups to IR Regions

Caption: Correlation of key functional group vibrations to regions of the IR spectrum.

Part 4: Mass Spectrometry - Unraveling Fragmentation Patterns

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 3-vinyloxetan-2-ol, we will consider Electron Impact (EI) ionization, a common technique that creates a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation.

Predicted Mass Spectral Data

The molecular formula of 3-vinyloxetan-2-ol is C₅H₈O₂. The molecular weight is 100.12 g/mol .

-

Molecular Ion (M⁺•): An m/z peak at 100 is expected. This peak may be weak due to the instability of the strained ring and the presence of the alcohol, which facilitates fragmentation.[15][16]

-

Key Fragmentation Pathways: The fragmentation of cyclic ethers and alcohols is often driven by α-cleavage, which is the cleavage of a bond adjacent to the heteroatom.[15][17][18]

| m/z Value | Proposed Fragment | Rationale / Pathway |

| 82 | [M - H₂O]⁺• | Loss of a water molecule, a common fragmentation for alcohols.[8] |

| 73 | [M - C₂H₃]⁺ | Loss of a vinyl radical (•CH=CH₂). |

| 71 | [M - CHO]⁺ | α-cleavage with loss of a formyl radical. |

| 57 | [C₃H₅O]⁺ | Cleavage of the oxetane ring. |

| 43 | [C₂H₃O]⁺ | Further fragmentation, possibly from the [M-H₂O]⁺• ion. |

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like 3-vinyloxetan-2-ol, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming the M⁺• radical cation.

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, generating a signal. The instrument plots the relative abundance of the ions versus their m/z values to create the mass spectrum.

-

Visualization: Predicted EI-MS Fragmentation Cascade

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. youtube.com [youtube.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Oxetane Ring in 3-Vinyloxetan-3-ol

An In-Depth Technical Guide for Researchers

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating structural motif in modern chemistry. It strikes a unique balance between metabolic stability, making it a valuable isostere in medicinal chemistry, and inherent ring strain, which allows for strategic ring-opening reactions in synthetic chemistry.[1][2][3] This guide focuses on the nuanced reactivity of 3-Vinyloxetan-3-ol, a specialized substrate where the oxetane core is substituted with both a vinyl group and a tertiary alcohol. We will dissect the interplay of these functional groups, which orchestrates a range of unique and synthetically valuable transformations. This document provides an in-depth analysis of reaction mechanisms, field-proven experimental protocols, and the strategic considerations necessary for leveraging this versatile building block in complex molecule synthesis.

The Oxetane Core: A Primer on Strain and Reactivity

The reactivity of oxetanes is fundamentally governed by their inherent ring strain, estimated to be around 25 kcal/mol. This strain arises from bond angle distortion; the internal C-O-C and C-C-C bond angles are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1][4] This angular strain makes the C-O bonds susceptible to cleavage.

However, unlike the highly reactive three-membered epoxide ring, the oxetane ring exhibits considerable stability under neutral or basic conditions.[5][6] Significant activation, typically through protonation or coordination to a Lewis acid, is required to facilitate nucleophilic attack and ring-opening.[6][7][8] This activation polarizes the C-O bonds, rendering the ring carbons sufficiently electrophilic to react with a wide array of nucleophiles.[7] The presence of substituents on the oxetane ring, such as in this compound, introduces additional electronic and steric factors that profoundly influence the regioselectivity and stereoselectivity of these ring-opening events.

The Unique Case of this compound: A Trifecta of Functionality

The structure of this compound is notable for three key features that dictate its chemical behavior:

-

The Strained Oxetane Ring: The primary site of reactivity, prone to ring-opening/rearrangement.

-

The Tertiary Hydroxyl Group: Can act as an internal nucleophile or a directing group, and its protonation can initiate reactions.

-

The Vinyl Group: A versatile handle for transformations, particularly transition metal-catalyzed cross-coupling reactions. It can also participate in pericyclic reactions or act as a Michael acceptor after isomerization.

The colocation of these groups allows for sophisticated domino or cascade reactions, where an initial transformation on one functional group triggers a subsequent reaction involving another, leading to a rapid increase in molecular complexity from a simple starting material.[9][10]

Dual Catalysis Pathway: Palladium and Acid-Mediated Arylative Ring Expansion

A compelling example of the unique reactivity of this compound is its arylative ring expansion to form highly substituted 2,5-dihydrofurans. This transformation, which remains largely unexplored compared to analogous reactions with vinylcyclobutanols, showcases a sophisticated dual catalytic system where palladium and a Brønsted acid work in concert.[9][10][11]

Mechanistic Rationale

The reaction proceeds through a domino process involving three key stages. The choice of a dual catalytic system is critical; neither catalyst alone can effect the complete transformation.

-

Palladium-Catalyzed Heck Arylation: The reaction is initiated by a palladium(0) catalyst, which undergoes oxidative addition with an aryl iodide. The resulting arylpalladium(II) complex then coordinates to the vinyl group of the oxetane. A subsequent migratory insertion followed by β-hydride elimination forges a new C-C bond, attaching the aryl group to the vinyl moiety and regenerating the Pd(0) catalyst. Silver trifluoroacetate (AgTFA) is employed as a crucial additive; it acts as a halide scavenger, facilitating the formation of a more reactive, cationic palladium intermediate that promotes the Heck reaction.[11]

-

Acid-Catalyzed Allylic Transposition: Following the Heck reaction, a strong Brønsted acid, such as triflic acid (TfOH), is introduced. The acid catalyzes the transposition of the tertiary allylic alcohol intermediate. This rearrangement is thermodynamically driven and is essential for positioning the hydroxyl group for the subsequent ring-opening step.

-

Intramolecular Ring Opening: The newly formed primary or secondary alcohol, now positioned appropriately, acts as an internal nucleophile. Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The intramolecular attack by the hydroxyl group cleaves one of the C-O bonds of the oxetane, leading to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[9][10]

Mechanistic Diagram

The following diagram illustrates the proposed catalytic cycle and reaction cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

Thermal stability of 3-Vinyloxetan-3-ol

An In-Depth Technical Guide to the Thermal Stability of 3-Vinyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a strained, four-membered heterocyclic alcohol that serves as a versatile building block in modern medicinal chemistry. Its utility is derived from the inherent ring strain of the oxetane core, which facilitates a range of chemical transformations. However, this same reactivity presents significant challenges related to thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal behavior of this compound, focusing on its primary decomposition pathway: a thermally-induced or catalyzed ring expansion to form 2,5-dihydrofuran derivatives. Understanding this transformation is critical for chemists in process development and drug discovery to ensure reaction control, prevent byproduct formation, and guarantee the stability of intermediates during synthesis and storage. We will detail the underlying mechanisms, present robust experimental protocols for assessing thermal stability using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the profound implications for synthetic strategy and scale-up operations.

Introduction: The Oxetane Core in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have emerged as valuable motifs in medicinal chemistry. They are often employed as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, capable of improving key physicochemical properties such as solubility and lipophilicity.[1][2][3] The unique structural and electronic properties of the oxetane ring are a direct consequence of its significant ring strain energy, which is approximately 25.5 kcal/mol.[1][4] This value is substantially higher than that of its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol), rendering the oxetane ring susceptible to ring-opening and rearrangement reactions.[1][4]

This compound, possessing both a reactive vinyl group and a tertiary alcohol on the strained oxetane core, represents a particularly interesting and synthetically flexible intermediate. Its structure, however, also predisposes it to thermal lability. This guide will explore the critical balance between its synthetic utility and its inherent instability under thermal stress.

Physicochemical Properties and Inherent Instability

The thermal stability of any molecule is intrinsically linked to its structure. For this compound, two key features dictate its behavior at elevated temperatures:

-

Ring Strain: The endocyclic bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain.[1][4] This stored potential energy provides a strong thermodynamic driving force for reactions that relieve the strain, such as ring-opening or ring expansion. The ring strain energy of oxetane is only slightly less than that of highly reactive oxiranes (epoxides).[5]

-

Substituent Effects: The presence of a vinyl group and a tertiary alcohol at the C3 position creates a unique electronic environment. The tertiary alcohol can act as an internal nucleophile or a leaving group after protonation, while the vinyl group provides a handle for transition-metal-catalyzed transformations that can proceed at elevated temperatures.

These features converge to make skeletal rearrangement the most favorable thermal decomposition pathway, as it provides a concerted, energy-releasing route to a more stable five-membered ring system.

Primary Thermal Pathway: Ring Expansion to Dihydrofurans

While spontaneous, uncatalyzed thermal decomposition data for this compound is not extensively documented, its reactivity under catalyzed, elevated-temperature conditions provides a clear and authoritative model for its inherent thermal instability. The primary and most well-characterized thermal transformation is a skeletal rearrangement to form 2,5-dihydrofurans.

Recent studies have demonstrated that this transformation can be efficiently achieved through dual palladium and acid catalysis at temperatures ranging from 80 °C to 100 °C.[6][7][8] This arylative ring expansion proceeds via a domino reaction sequence, providing a blueprint for the molecule's likely behavior under purely thermal stress, albeit at a slower rate.

Mechanism of Catalyzed Ring Expansion

The reaction involves a multi-step process that highlights the molecule's reactive sites:

-

Heck Arylation: The process begins with a palladium-catalyzed Heck reaction between the vinyl group of the oxetane and an aryl iodide.

-

Allylic Transposition: An acid catalyst then promotes the transposition of the resulting allylic alcohol.

-

Intramolecular Ring Opening: The crucial step involves the ring opening of the strained oxetane by the internal hydroxyl group, which acts as a nucleophile.

-

Rearrangement: This concerted step leads to the formation of the thermodynamically more stable five-membered dihydrofuran ring.[8]

This mechanism underscores that even moderate temperatures (e.g., 80 °C), especially in the presence of acidic or metallic impurities, can initiate the degradation of this compound.

Experimental Methodologies for Assessing Thermal Stability

To quantify the thermal stability of this compound and predict its behavior under various conditions, a systematic approach using established thermal analysis techniques is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary tool for determining decomposition temperatures.

Experimental Protocol: TGA for Decomposition Onset

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to isolate thermal from oxidative decomposition.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs. This point represents the upper limit for the compound's short-term thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition (which is typically an exothermic event for strained rings).

Experimental Protocol: DSC for Exothermic Decomposition

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. The sealing is critical to prevent mass loss through evaporation before decomposition.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, 50 mL/min flow rate.

-

Temperature Program: Equilibrate at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). A sharp, irreversible exothermic peak following the boiling point indicates decomposition. The onset temperature of this exotherm provides a measure of the thermal hazard associated with the material.

Data Interpretation and Comparison

The combination of TGA and DSC provides a comprehensive picture of thermal stability.

| Parameter | Technique | Information Provided | Typical Interpretation for this compound |

| Td5% | TGA | Temperature of 5% mass loss. | Indicates the onset of significant decomposition and volatilization of fragments. |

| Tonset (exo) | DSC | Onset temperature of exothermic decomposition. | Represents the temperature at which the rate of decomposition becomes energetically significant, posing a potential thermal runaway risk. |

| Boiling Point | DSC/TGA | Temperature of vaporization. | A safety data sheet lists a boiling point of 50 °C at 0.3 mmHg.[9] Decomposition must be distinguished from boiling. |

The workflow for a comprehensive thermal stability assessment is visualized below.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermal stability of this compound is not merely an academic exercise; it has critical practical consequences:

-

Reaction Condition Control: When using this compound as a reactant, reaction temperatures must be carefully controlled to remain below the decomposition onset. The presence of acid or metal catalysts, even in trace amounts, can significantly lower the decomposition temperature.[7][8]

-

Purification and Distillation: Attempting to purify this compound by distillation at atmospheric pressure is highly hazardous and will likely lead to decomposition. Vacuum distillation is necessary to lower the boiling point well below the decomposition threshold.[9]

-

Storage and Handling: The compound should be stored at refrigerated temperatures (0-8 °C is recommended) to minimize the rate of any potential slow decomposition or polymerization over time.[10]

-

Scale-Up Safety: During process scale-up, heat transfer becomes less efficient. A reaction that is safe on a lab scale could become a thermal runaway hazard in a large reactor if the heat generated by decomposition cannot be dissipated. The DSC data is essential for conducting this type of safety analysis.

Conclusion

The thermal stability of this compound is fundamentally limited by the high ring strain of its oxetane core. Its primary decomposition pathway involves a ring-expansion rearrangement to form more stable dihydrofuran derivatives. This transformation, well-documented under catalytic conditions at moderate temperatures (80-100 °C), serves as a crucial indicator of its inherent thermal lability. For researchers and process chemists, this necessitates careful control over reaction temperatures, avoidance of acidic and metallic impurities, and adherence to strict storage and handling protocols. By employing systematic thermal analysis techniques like TGA and DSC, scientists can precisely define the operational limits for this valuable synthetic building block, ensuring both the integrity of their chemical syntheses and the safety of their laboratory operations.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of 3-Vinyloxetan-3-ol in Common Organic Solvents

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of 3-Vinyloxetan-3-ol, a versatile building block in medicinal chemistry and materials science. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, and provide a predictive solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction to this compound

This compound is a unique bifunctional molecule featuring a strained four-membered oxetane ring and a reactive vinyl group. The oxetane moiety is a valuable pharmacophore known to improve metabolic stability and aqueous solubility of drug candidates. The vinyl group, on the other hand, offers a handle for a variety of chemical transformations, including polymerization and click chemistry. This combination of features makes this compound an attractive starting material in the synthesis of complex molecules and functional polymers.[1] A thorough understanding of its solubility is paramount for its effective utilization.

Key Molecular Features Influencing Solubility:

-

Polarity: The presence of a hydroxyl (-OH) group and an ether oxygen within the oxetane ring imparts significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. This capability is a primary driver of its solubility in protic and polar aprotic solvents.[2]

-

Molecular Weight: With a molecular weight of approximately 100.12 g/mol , it is a relatively small molecule, which generally favors solubility.

-

Nonpolar Character: The vinyl group (-CH=CH2) and the ethylene backbone of the oxetane ring contribute a degree of nonpolar character to the molecule.

Theoretical Prediction of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Due to the strong hydrogen bonding capabilities of this compound's hydroxyl group, it is expected to exhibit high solubility in these solvents. The favorable interactions between the solute and solvent molecules can readily overcome the solute-solute and solvent-solvent interactions.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The hydroxyl group of this compound can donate a hydrogen bond to the electronegative atoms (e.g., oxygen in acetone or DMSO) in these solvents. Therefore, good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have weak van der Waals forces as their primary intermolecular interaction. The polar nature of this compound makes it energetically unfavorable to dissolve in these nonpolar environments. The energy required to break the strong hydrogen bonds between the alcohol molecules would not be compensated by the weak interactions with the nonpolar solvent.[2] Consequently, low solubility is expected.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and accurate technique for determining thermodynamic (or equilibrium) solubility.[3] This method measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature, where the dissolved solute is in equilibrium with the undissolved solid.[4][5]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6] The extended incubation is crucial to ensure the measurement reflects the true thermodynamic solubility.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to avoid overestimation of the solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method like HPLC or UV-Vis spectroscopy.[6][7]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: Before and after the equilibration period, visually inspect the vials to ensure an excess of solid material is present.

-

Replicate Measurements: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and to calculate the standard deviation.

-

Time to Equilibrium: For a rigorous study, it can be beneficial to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[6]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Predictive Solubility Profile of this compound

While specific experimental data for this compound is not widely published in readily available literature, a predictive solubility profile can be constructed based on its chemical structure and the principles of solubility. The following table provides an estimation of its solubility in common organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Very Soluble / Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both solute and solvent. |

| Ethanol | Very Soluble / Miscible | Similar to methanol, strong hydrogen bonding capabilities. | |

| Water | Soluble | Capable of extensive hydrogen bonding, though the nonpolar vinyl group may slightly limit miscibility compared to short-chain alcohols. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can accept a hydrogen bond from the hydroxyl group of this compound. |

| Acetone | Soluble | The carbonyl oxygen in acetone is a good hydrogen bond acceptor. | |

| Acetonitrile | Moderately Soluble | Less effective as a hydrogen bond acceptor compared to THF and acetone, leading to potentially lower solubility. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent with a strong hydrogen bond accepting character. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The polarity mismatch is significant. Weak van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds of the solute. |

| Nonpolar Aliphatic | n-Hexane | Insoluble | Large disparity in polarity and intermolecular forces. |

Practical Implications and Conclusion

The solubility profile of this compound directly impacts its application in a laboratory and industrial setting:

-

Reaction Chemistry: For reactions involving this compound, polar solvents such as THF, acetone, or alcohols are excellent choices to ensure a homogeneous reaction mixture.

-

Purification: The differential solubility can be exploited for purification. For instance, it could be precipitated out of a reaction mixture by adding a nonpolar anti-solvent like hexane. For chromatographic purification, its polarity suggests that normal-phase silica gel chromatography would be effective.

-

Formulation: In drug development, its solubility in aqueous and organic systems is a key factor. Its inherent polarity is advantageous for aqueous formulations, a desirable trait for improving bioavailability.

References

An In-Depth Technical Guide to 3-Ethenyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, and its role in improving aqueous solubility and lipophilicity have made it a highly sought-after functional group in drug discovery. This guide focuses on a specific, versatile building block: 3-ethenyloxetan-3-ol. The presence of both a reactive vinyl group and a tertiary alcohol on the strained oxetane core provides a rich platform for complex molecular synthesis, making it a molecule of significant interest for creating novel chemical entities with potential therapeutic applications.

Section 1: Chemical Identity and Properties

Nomenclature and Identification

-

IUPAC Name : 3-ethenyloxetan-3-ol

-

Common Name : 3-Vinyloxetan-3-ol

-

Molecular Formula : C₅H₈O₂

-

Molecular Weight : 100.12 g/mol

-

Canonical SMILES : C=CC1(COC1)O

-

InChI Key : IRTNICKAXISCBY-UHFFFAOYSA-N[3]

Physicochemical Properties

Experimental data for 3-ethenyloxetan-3-ol is not widely available in peer-reviewed literature. The following table includes predicted data and experimental values for the closely related parent compound, oxetan-3-ol, for reference.

| Property | Value (3-Ethenyloxetan-3-ol) | Value (Oxetan-3-ol) | Source |

| Appearance | White powder (predicted) | Colorless to light yellow clear liquid | [1] /[4] |

| Boiling Point | Not available | 153 °C @ 760 mmHg | [4] |

| Melting Point | Not available | 14 °C | [5] |

| Density | Not available | 1.167 g/mL at 25 °C | [4] |

| Flash Point | Not available | 77 °C | [4] |

| XlogP (predicted) | -0.3 | -0.8 | [3] /[6] |

| Solubility | Not available | Slightly soluble in methanol, high solubility in chloroform. | [7] |

Note: Professionals should independently verify properties for specific applications.

Section 2: Synthesis of 3-Ethenyloxetan-3-ol

The primary and most direct route to 3-ethenyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one. The Grignard reaction is a classic and reliable method for this transformation.

Retrosynthetic Analysis

The logical disconnection for 3-ethenyloxetan-3-ol points to oxetan-3-one as the electrophilic carbonyl source and a vinyl nucleophile, such as vinylmagnesium bromide.

Caption: Retrosynthetic approach for 3-ethenyloxetan-3-ol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a well-established method for carbon-carbon bond formation and is highly applicable for this synthesis.[5][7][8][9] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of oxetan-3-one. Tetrahydrofuran (THF) is the preferred solvent as it stabilizes the Grignard reagent.

Step 1: Preparation of Vinylmagnesium Bromide [10]

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.

Step 2: Reaction with Oxetan-3-one

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.

-

Cool the oxetan-3-one solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared vinylmagnesium bromide solution from Step 1 to the oxetan-3-one solution via a cannula or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of oxetan-3-one.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-ethenyloxetan-3-ol.

Caption: Workflow for the synthesis of 3-ethenyloxetan-3-ol.

Section 3: Chemical Reactivity and Applications

The dual functionality of 3-ethenyloxetan-3-ol—a strained ring with a tertiary alcohol and an adjacent vinyl group—opens a vast landscape of synthetic possibilities.

Reactivity of the Oxetane Ring

The oxetane ring is susceptible to ring-opening reactions under acidic conditions, a property that can be harnessed for further synthetic transformations. The tertiary alcohol at the C3 position can act as a leaving group upon protonation, leading to a stabilized tertiary carbocation that can be trapped by nucleophiles.

Reactivity of the Vinyl Group

The vinyl group is a versatile handle for a multitude of chemical reactions:

-

Electrophilic Addition : The double bond can react with various electrophiles.

-

Cycloaddition Reactions : The vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic and carbocyclic systems.[11][12][13][14]

-

Palladium-Catalyzed Reactions : As demonstrated in the literature, 3-vinyloxetan-3-ols can undergo sophisticated palladium-catalyzed reactions.

Featured Application: Arylative Ring Expansion

A notable application of 3-vinyloxetan-3-ols is their use in a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce highly substituted 2,5-dihydrofurans.[1][15]

Mechanism Overview:

-

Heck Arylation : A palladium catalyst facilitates the addition of an aryl group (from an aryl iodide) to the vinyl moiety.

-

Acid-Catalyzed Rearrangement : A Brønsted acid then catalyzes the transposition of the allylic alcohol.

-

Ring Opening : The internal hydroxyl group attacks and opens the strained oxetane ring, leading to the formation of the dihydrofuran product.

This reaction is a powerful method for rapidly building molecular complexity from a relatively simple starting material.

Caption: Key stages of the arylative ring expansion of this compound.

Section 4: Spectroscopic Characterization

No published experimental spectra for 3-ethenyloxetan-3-ol were found. The data below for a structurally similar compound, 3-ethynyloxetan-3-ol, is provided for comparative purposes. Researchers must obtain and interpret their own analytical data for verification.

Reference Data: 3-Ethynyloxetan-3-ol (CAS 1352492-38-6) [16][17]

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Data available from commercial suppliers.[16] |

| ¹³C NMR | Data available from commercial suppliers. |

Note: The electronic environment of a vinyl group (sp² carbons) differs significantly from an ethynyl group (sp carbons). Therefore, the chemical shifts for 3-ethenyloxetan-3-ol are expected to be different. Typical vinyl proton signals appear between 4.5-6.5 ppm, while the sp² carbons would appear in the 110-140 ppm range in ¹³C NMR.

Section 5: Safety and Handling

Specific safety data for 3-ethenyloxetan-3-ol is not available. The following information is based on the parent compound, oxetan-3-ol, and general laboratory safety principles. A full risk assessment should be conducted before handling.

-

Hazard Classification (based on Oxetan-3-ol) :

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles and a face shield.

-

Wear a lab coat.

-

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[4]

-

-

First Aid :

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[4]

-

-

Storage : Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.

References

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. 3-ethenyloxetan-3-ol | 1207175-07-2 [amp.chemicalbook.com]

- 3. PubChemLite - 3-ethenyloxetan-3-ol (C5H8O2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. 格氏試劑 [sigmaaldrich.com]

- 6. 3-Methyloxetan-3-ol | C4H8O2 | CID 22918788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Grignard Reagents [chemed.chem.purdue.edu]

- 8. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3-Ethynyloxetan-3-ol(1352492-38-6) 1H NMR spectrum [chemicalbook.com]

- 17. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Strained Synthon: A Technical Guide to the Discovery and History of 3-Vinyloxetan-3-ol

For distribution to researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the chemical history and synthesis of 3-Vinyloxetan-3-ol, a valuable, strained heterocyclic building block. While a singular, seminal publication detailing its initial discovery remains elusive in surveyed chemical literature, this guide reconstructs its likely genesis through an examination of the synthesis of its precursors and the application of fundamental organic reactions. We will delve into the logical synthesis, characterization, and the contemporary utility of this versatile molecule.

Conceptual Genesis: A Synthesis Rooted in Oxetane Chemistry

The history of this compound is intrinsically linked to the development of methods for the synthesis of functionalized oxetanes. The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[1][2] The logical and most direct synthetic pathway to this compound involves the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one.

The synthesis of oxetan-3-one itself has been a subject of considerable research, with various multi-step routes developed.[3][4] A notable one-step synthesis from readily available propargyl alcohol was developed by Zhang and colleagues, offering a more efficient entry into this key intermediate.[3][4] This advancement paved the way for more accessible production of 3-substituted oxetanes.

Given the well-established reactivity of Grignard reagents with ketones to form tertiary alcohols, the first synthesis of this compound most plausibly occurred through the reaction of vinylmagnesium bromide with oxetan-3-one.[5] This reaction represents a standard and reliable method for the formation of a carbon-carbon bond and the introduction of the vinyl group at the 3-position of the oxetane ring.

The Postulated First Synthesis: A Mechanistic Perspective

The reaction of a vinyl Grignard reagent with oxetan-3-one proceeds via nucleophilic addition to the carbonyl carbon. The electron-rich carbon of the vinylmagnesium halide attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound.

Caption: Plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representation of how the initial synthesis of this compound would have likely been performed, based on standard organic chemistry methodology.

Materials:

-

Oxetan-3-one

-

Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of oxetan-3-one in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Vinylmagnesium bromide solution is added dropwise to the stirred solution of oxetan-3-one. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the vinyl protons (typically in the range of 5-6.5 ppm) with characteristic cis, trans, and geminal coupling constants. Signals for the oxetane ring protons would appear as multiplets in the upfield region (around 4-5 ppm). A singlet for the hydroxyl proton would also be present. |

| ¹³C NMR | Signals for the two vinyl carbons, the quaternary carbon bearing the hydroxyl and vinyl groups, and the two equivalent methylene carbons of the oxetane ring. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching frequencies for the vinyl and alkyl groups, and a characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹). The C-O-C stretching of the oxetane ring would also be observable. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₅H₈O₂), along with characteristic fragmentation patterns. |

Modern Synthetic Utility: A Precursor for Dihydrofurans

While the initial discovery of this compound may not be explicitly documented, its contemporary relevance is highlighted by its use as a precursor in more complex organic transformations. A significant recent application is its use in a dual palladium and acid-catalyzed arylative ring-expansion reaction to synthesize 2,5-dihydrofurans.[6][7]

In a study by Zhu and colleagues, 3-vinyloxetan-3-ols undergo a Heck arylation followed by an acid-catalyzed rearrangement to yield substituted dihydrofurans.[6] This transformation underscores the synthetic potential of the strained oxetane ring in this compound, which can be strategically opened and rearranged to construct other valuable heterocyclic scaffolds.

Caption: Arylative ring expansion of this compound.

This modern application demonstrates the enduring value of fundamental chemical structures like this compound. Its "discovery," whether a deliberate target or a serendipitous finding, has provided the chemical community with a versatile tool for the construction of complex molecules.

Conclusion

The history of this compound is a testament to the foundational principles of organic synthesis. While its formal introduction into the chemical literature is not clearly demarcated, its existence can be logically inferred from the well-established chemistry of oxetanes and organometallic reagents. The true significance of this molecule lies not just in its synthesis but in its potential as a building block for more intricate molecular architectures, a potential that continues to be realized in contemporary organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetan-3-one synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Analysis of 3-Vinyloxetan-3-ol: A Guide to Computational Modeling

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Elucidating the geometric, electronic, and reactive properties of 3-Vinyloxetan-3-ol through high-fidelity quantum chemical calculations.

Foreword: The Rationale for a Computational Approach

Oxetanes, four-membered heterocyclic ethers, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their utility stems from a unique combination of metabolic stability and latent reactivity, driven by inherent ring strain.[3][4] The specific molecule of interest, this compound, incorporates a vinyl group and a hydroxyl group, introducing sites of unsaturation and hydrogen bonding capabilities. This functionalization opens avenues for complex chemical transformations, such as palladium-catalyzed arylative ring expansions to form dihydrofurans.[5][6]

Understanding the fundamental properties of this molecule—its precise three-dimensional structure, electronic landscape, and vibrational behavior—is paramount to predicting its reactivity and designing new applications. While experimental characterization is essential, quantum chemical calculations provide an unparalleled a priori insight into these properties, guiding experimental design and saving significant resources. This guide details the theoretical underpinnings and practical workflows for conducting a robust computational investigation of this compound.

Theoretical Foundations: Selecting the Appropriate Computational Lens